N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE HYDROCHLORIDE
Description
N-(1,3-Benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(morpholine-4-sulfonyl)benzamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core, a dimethylaminoethyl side chain, and a morpholine sulfonyl-substituted benzamide backbone. The morpholine sulfonyl group enhances solubility and modulates electronic properties, while the dimethylaminoethyl chain may influence pharmacokinetics by improving membrane permeability.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-morpholin-4-ylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S2.ClH/c1-24(2)11-12-26(22-23-19-5-3-4-6-20(19)31-22)21(27)17-7-9-18(10-8-17)32(28,29)25-13-15-30-16-14-25;/h3-10H,11-16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPZPWVYXAPBLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process may start with the formation of the benzothiazole ring, followed by the introduction of the dimethylaminoethyl group, and finally the attachment of the morpholine sulfonyl and benzamide groups. Common reagents used in these steps include thionyl chloride, dimethylamine, and morpholine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE HYDROCHLORIDE may be studied for its potential as a pharmaceutical agent. Its interactions with biological molecules could lead to the discovery of new drugs or therapeutic strategies.
Medicine
In medicine, this compound could be investigated for its potential to treat various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, the compound might be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Data Tables
Table 2: Functional Group Contributions
Biological Activity
N-(1,3-Benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(morpholine-4-sulfonyl)benzamide hydrochloride is a complex organic compound with potential therapeutic applications. It features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and antitumor properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound can be structurally described as follows:
- Chemical Formula : C18H22ClN3O3S
- Molecular Weight : 405.90 g/mol
- CAS Number : [1216748-76-3]
The unique combination of the benzothiazole and morpholine rings contributes to its biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Activity : The compound exhibits significant antibacterial properties by inhibiting bacterial cell wall synthesis. This mechanism is similar to that of penicillin and other beta-lactam antibiotics.
- Antitumor Activity : Research indicates that this compound can induce apoptosis in cancer cells by modulating key signaling pathways such as the MAPK/ERK pathway and PI3K/Akt pathway. This leads to the inhibition of cell proliferation in various cancer cell lines .
- Anti-inflammatory Effects : The inhibition of cyclooxygenase enzymes contributes to its anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
In Vitro Studies
A series of in vitro studies have been conducted to assess the biological activity of the compound:
- Antitumor Efficacy :
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer).
- IC50 Values :
- A549: 6.75 µM
- HCC827: 5.13 µM
- NCI-H358: 4.01 µM
These results indicate that the compound effectively inhibits cell growth across multiple lung cancer cell lines, with lower IC50 values suggesting higher potency .
- Antimicrobial Activity :
- Tested against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli.
- The compound showed promising results with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antitumor Activity (IC50) | Antimicrobial Activity |
|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide | Similar to target compound | Higher than 10 µM | Moderate |
| N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(morpholine-4-sulfonyl)benzamide | Target Compound | 6.75 µM | High |
The comparative analysis shows that the target compound possesses superior antitumor and antimicrobial activities compared to some closely related compounds, highlighting its potential as a lead candidate for drug development.
Case Studies
Recent studies have explored the therapeutic potential of benzothiazole derivatives in various clinical settings:
- Case Study on Lung Cancer Treatment :
-
Infection Management :
- In vitro studies showed that benzothiazole derivatives effectively reduced bacterial load in infected tissues, suggesting their utility in managing bacterial infections resistant to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
